1,3-Bis(isocyanatomethyl)cyclohexane
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 1,3-Bis(isocyanatomethyl)cyclohexane involves complex reactions that yield structurally significant molecules. For example, alkyl isocyanides undergo complex reactions with hexafluoropentane-2,4-dione to afford derivatives characterized by nuclear magnetic resonance spectroscopy and single-crystal X-ray analysis (Yavari et al., 1997). Similarly, the synthesis of 1,1′-(cyclohexane-1,2-diyl)bis(3-allylthiourea) through the reactions of 1,2-diaminocyclohexane showcases the intricate synthesis routes that can lead to cyclohexane derivatives (Huang Shu-ping, 2012).
Molecular Structure Analysis
The molecular structures of cyclohexane derivatives reveal significant interactions that influence their crystal packing and overall stability. For instance, C–H⋯N, C–H⋯π, and π⋯π interactions play crucial roles in the crystal packing of isomeric cyclohexane-1,4-diamines, affecting their conformation and symmetry (Lai et al., 2006).
Chemical Reactions and Properties
Cyclohexane derivatives undergo various chemical reactions, including cycloaddition, cyclodimerization, and oxidation, influenced by stereoelectronic factors. These reactions not only demonstrate the reactivity of such compounds but also highlight their potential applications in synthesizing complex molecular structures (Klimova et al., 2003), (Yu et al., 2014).
Physical Properties Analysis
The physical properties of cyclohexane derivatives, such as their thermal and morphological characteristics, are crucial for understanding their stability and potential applications. Studies show that the introduction of specific substituents can significantly influence these properties, highlighting the importance of structural modifications (Dinakaran & Alagar, 2003).
Chemical Properties Analysis
The chemical properties of 1,3-Bis(isocyanatomethyl)cyclohexane and related compounds are characterized by their reactivity and the formation of complex structures through reactions such as amination and cyclopolymerization. These reactions not only provide insights into the compounds' reactivity but also their potential utility in creating new materials with desired properties (Akimova et al., 2008), (Crawford & Sita, 2014).
Scientific Research Applications
Optical Polymer Composite Materials : 1,3-Bis(isocyanatomethyl)benzene, a related compound, exhibits high-quality performance with excellent yellowing resistance and weather resistance, making it suitable for use in optical polymer composite materials (Dong Jianxun et al., 2018).
Construction and Automotive Industries : The same compound is also used in the construction and automotive industries, demonstrating its versatility and broad application range (Dong Jianxun et al., 2018).
Occupational Health Concerns : A study on 1,3-bis(isocyanatomethyl)cyclohexane pre-polymer in an automobile parts manufacturing plant showed that it might cause asthma and hypersensitivity pneumonitis-like reactions, highlighting the importance of safety measures in its handling (C. Simpson et al., 1996).
Polyurethane Synthesis : Rapid microwave-promoted synthesis of polyurethanes from a fluorene unit-containing diol and diisocyanates, including 1,3-bis(isocyanatomethyl)cyclohexane, has been studied, showing its role in the efficient production of polyurethanes (K. Hiroki et al., 2008).
High-Performance Optical Materials : Polyaddition with 1,3-bis(isocyanatomethyl)cyclohexane yields polyurethanes with extremely high refractive indices and second order transition temperatures, making them suitable for commercial optical tools (D. Bhattacharjee and J. Booth, 1993).
Polyurethane Elastomers : The use of cycloaliphatic diisocyanate like 1,4-bis(isocyanatomethyl)cyclohexane in polyurethane elastomers leads to superior mechanical properties, heat resistance, and light stability compared to existing diisocyanate-based materials (S. Yamasaki et al., 2017).
Safety And Hazards
1,3-Bis(isocyanatomethyl)cyclohexane is classified as Acute Tox. 2 Inhalation, Acute Tox. 4 Oral, Aquatic Chronic 4, Eye Dam. 1, Resp. Sens. 1, Skin Corr. 1C, and Skin Sens. 1A . It is harmful if swallowed, inhaled, or in contact with skin . It can cause serious eye damage and may cause respiratory irritation .
properties
IUPAC Name |
1,3-bis(isocyanatomethyl)cyclohexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c13-7-11-5-9-2-1-3-10(4-9)6-12-8-14/h9-10H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSCLFFBWRKTMTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)CN=C=O)CN=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Record name | 1,3-BIS(METHYLISOCYANATE)CYCLOHEXANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18115 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6044933 | |
Record name | 1,3-Bis(isocyanatomethyl)cyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6044933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(isocyanatomethyl)cyclohexane | |
CAS RN |
38661-72-2, 75138-76-0 | |
Record name | 1,3-BIS(METHYLISOCYANATE)CYCLOHEXANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18115 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1,3-Bis(isocyanatomethyl)cyclohexane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38661-72-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Bis(isocyanatomethyl)cyclohexane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038661722 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isocyanic acid, cyclohexane-1,3-diyldimethylenedi- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075138760 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexane, 1,3-bis(isocyanatomethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3-Bis(isocyanatomethyl)cyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6044933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-bis(isocyanatomethyl)cyclohexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.595 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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